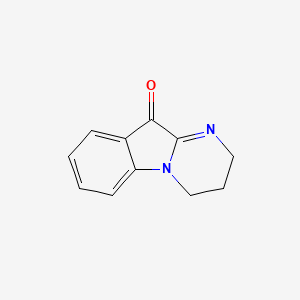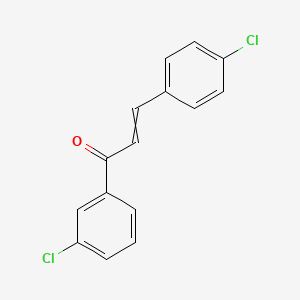
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of chlorine atoms at the 3 and 4 positions of the phenyl rings, respectively
Preparation Methods
The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general synthetic route is as follows:
Starting Materials: 3-chlorobenzaldehyde and 4-chloroacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added slowly. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Purification: The product is typically purified by recrystallization from an appropriate solvent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydrochalcones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted chalcones.
Cyclization: The compound can undergo cyclization reactions to form flavonoids or other heterocyclic compounds under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, including flavonoids and pyrazolines.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that chalcones, including this compound, possess anti-inflammatory, anticancer, and antioxidant activities. They are being investigated for their potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a methoxy group instead of a chlorine atom on one of the phenyl rings, which may alter its chemical reactivity and biological activity.
1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one:
1-(3-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: The fluorine atom may enhance the compound’s stability and biological activity compared to the chlorine-substituted analog.
Properties
Molecular Formula |
C15H10Cl2O |
|---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H |
InChI Key |
ZAEJRVCUOPUWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane](/img/structure/B8294310.png)

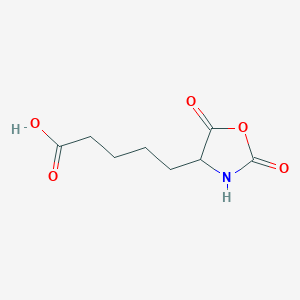

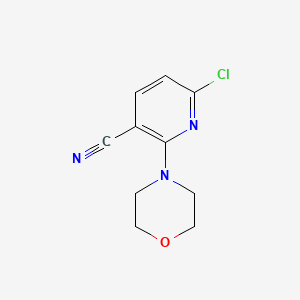
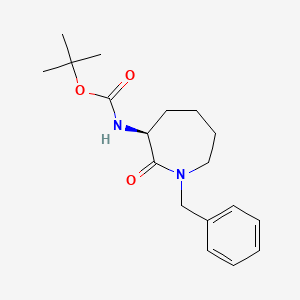
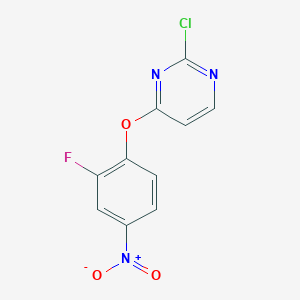
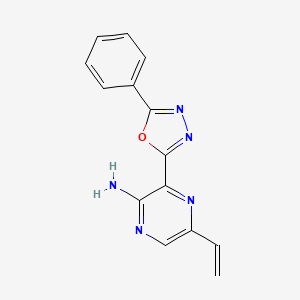
![4-[(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)methyl]benzoic acid](/img/structure/B8294381.png)
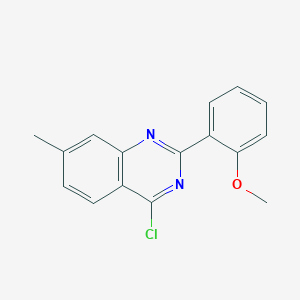
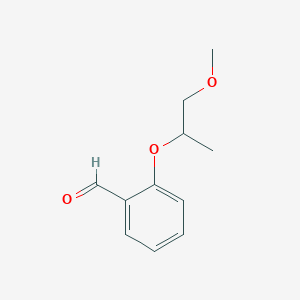
![2-Thiazolemethanol, 5-bromo-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8294403.png)

